2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a sulfonyl group, and fluorophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and suitable bases.
Attachment of Fluorophenyl Groups: The fluorophenyl groups are attached through nucleophilic substitution reactions, using fluorobenzene derivatives and appropriate catalysts.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorobenzene derivatives in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide
- N-(4-bromophenyl)-2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)acetamide
- N-(4-methylphenyl)-2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)acetamide
Uniqueness
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-17-3-1-2-12-23(17)27(25,26)18-10-6-15(21)7-11-18/h4-11,17H,1-3,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKDXOHXGSCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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